molecular formula C5H8O4 B1595383 3-Methoxy-2-methyl-3-oxopropanoic acid CAS No. 3097-74-3

3-Methoxy-2-methyl-3-oxopropanoic acid

Cat. No.: B1595383
CAS No.: 3097-74-3
M. Wt: 132.11 g/mol
InChI Key: LROWQPBZDXWPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-2-methyl-3-oxopropanoic acid: is an organic compound with the molecular formula C5H8O4 . It is a derivative of propanoic acid and features a methoxy group and a methyl group attached to the central carbon atom. This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Esterification of 2-Methylmalonic Acid with Methanol

One of the most common and well-documented methods for preparing 3-Methoxy-2-methyl-3-oxopropanoic acid involves the esterification of 2-methylmalonic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction is typically conducted under reflux conditions to drive the esterification to completion.

Reaction Conditions:

Parameter Description
Starting material 2-Methylmalonic acid
Reagent Methanol
Catalyst Concentrated sulfuric acid
Temperature Reflux (~65°C)
Reaction time Several hours (typically 4–8 h)
Workup Distillation or crystallization to purify product

Mechanism:

  • Protonation of the carboxyl group of 2-methylmalonic acid by sulfuric acid.
  • Nucleophilic attack by methanol on the activated carboxyl carbon.
  • Elimination of water and formation of the methyl ester.
  • Subsequent hydrolysis and decarboxylation steps may be involved to yield the target acid with the methoxy substituent.

This method yields this compound with high purity and is scalable for industrial production. Continuous flow reactors have been employed in industrial settings to optimize reaction parameters and improve yield and throughput.

Alkylation of Malonate Esters Followed by Hydrolysis and Decarboxylation

An alternative synthetic strategy involves the alkylation of malonate esters, such as dimethyl malonate, with methylating agents (e.g., methyl iodide) under basic conditions. This is followed by selective hydrolysis and decarboxylation to obtain the desired this compound.

Reaction Conditions:

Step Reagents/Conditions
Alkylation Dimethyl malonate + methyl iodide, base (e.g., NaH or K2CO3), solvent (e.g., DMF), room temperature to mild heating
Hydrolysis Acidic or basic hydrolysis to convert esters to acids
Decarboxylation Heating to remove one carboxyl group, typically >100°C

Esterification and Hydrolysis of β-Keto Acids

Research on related β-keto acids, such as quinolinyl-3-oxopropanoic acid derivatives, provides insight into the preparation of similar compounds. Esterification of β-keto acids with alcohols in the presence of concentrated sulfuric acid yields alkyl esters, which can be hydrolyzed to the corresponding acids under aqueous alkaline conditions.

Key Points:

  • Esterification is catalyzed by sulfuric acid.
  • Reaction proceeds under reflux or controlled temperature.
  • Hydrolysis is performed in aqueous alkaline medium to convert esters back to acids.
  • This method is advantageous due to relatively high yields (up to ~84%) and straightforward purification.

Though this method is described for related compounds, it suggests potential applicability to this compound synthesis under analogous conditions.

Low-Temperature Cross Dehydrogenative Coupling (CDC) for Related Oxindole Derivatives

Recent advances in low-temperature, transition metal-free cross dehydrogenative coupling (CDC) reactions have enabled the synthesis of 3,3-disubstituted oxindoles and related compounds, involving β-keto acid intermediates structurally similar to this compound.

Highlights:

  • Use of strong, non-reversible bases like potassium hexamethyldisilazide (KHMDS).
  • Mild reaction temperatures (room temperature).
  • Oxidants such as iodine facilitate coupling.
  • Purification via flash chromatography.

While this method is primarily used for oxindole synthesis, the underlying chemistry of β-keto acids and esters informs potential synthetic routes for this compound derivatives.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Catalysts Conditions Yield/Remarks
Esterification of 2-Methylmalonic Acid 2-Methylmalonic acid, methanol Concentrated sulfuric acid Reflux, several hours High purity, scalable industrially
Alkylation of Malonate Esters Dimethyl malonate, methyl iodide Base (NaH, K2CO3), solvent (DMF) Room temp to mild heating Controlled substitution, requires hydrolysis and decarboxylation
Esterification and Hydrolysis of β-Keto Acids β-Keto acids, alcohols Concentrated sulfuric acid, aqueous base Reflux for esterification, alkaline hydrolysis High yields (~84%), convenient purification
Low-Temperature CDC (related compounds) β-Keto acid derivatives KHMDS, iodine Room temperature Mild conditions, applicable to related compounds

Research Findings and Notes

  • The esterification of 2-methylmalonic acid with methanol is a classical and reliable method, often used as a benchmark for synthesis of methoxy-substituted oxopropanoic acids.
  • Industrial processes benefit from continuous flow reactors to enhance reaction control and product purity.
  • Alkylation routes provide flexibility in substituent introduction but require careful control of reaction parameters to avoid side products.
  • Related β-keto acid chemistry demonstrates that sulfuric acid-catalyzed esterification followed by hydrolysis is an efficient route to prepare substituted oxopropanoic acids.
  • Recent synthetic methodologies involving mild conditions and novel coupling strategies may offer alternative approaches for future development of this compound or its analogs.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxy-2-methyl-3-oxopropanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Compounds with new functional groups replacing the methoxy group.

Scientific Research Applications

3-Methoxy-2-methyl-3-oxopropanoic acid (C5H8O4) is an organic compound with diverse applications in scientific research, industry, and medicine. It is a derivative of propanoic acid with both a methoxy and a methyl group attached to the central carbon atom, which contributes to its reactivity and utility in chemical synthesis.

Scientific Research Applications

This compound serves as a versatile building block in organic synthesis, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the production of fine chemicals, pharmaceuticals, and agrochemicals.

Chemistry

  • Organic Synthesis : Utilized as a building block in the synthesis of esters, amides, and lactams. It is also a promising building block in peptidomimetic chemistry, where the (2R)-enantiomer can influence the cis/trans isomerization of the proline peptide bond, favoring the trans conformation, which is significant in dictating peptide structure and function.
  • Reactions : Undergoes oxidation, reduction, and nucleophilic substitution reactions. Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and hydroxide ions or amines for substitution reactions.

Biology

  • Metabolic Pathways : Studied for its potential role in metabolic pathways and enzyme-catalyzed reactions. It can act as a substrate for specific enzymes involved in metabolic processes, leading to the formation of various metabolites.
  • Enzyme Interaction: The compound acts as a substrate for specific enzymes, influencing metabolic pathways.
  • Modulation of Signaling Pathways: It may affect pathways involved in cell signaling, leading to alterations in cellular functions.

Medicine

  • Drug Synthesis Precursor : Explored for potential therapeutic applications and as a precursor for drug synthesis.
  • Pharmacological Effects : Research suggests antimicrobial activity, anticancer potential through inhibiting cancer cell proliferation, and anti-inflammatory effects by modulating inflammatory responses.

Industry

  • Fine Chemicals : Used in the production of fine chemicals and as an intermediate for pharmaceuticals and agrochemicals.
  • Corrosion Inhibition: It can be used as a corrosion inhibitor in acidizing treatments, which inhibits the corrosion of metal surfaces when combined with a corrosive aqueous fluid .

This compound exhibits various biological activities, making it potentially useful in medicinal chemistry.

  • Enzyme Interaction : Acts as a substrate for specific enzymes, influencing metabolic pathways.
  • Modulation of Signaling Pathways : May affect pathways involved in cell signaling, leading to alterations in cellular functions.
  • Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Investigations have shown potential in inhibiting cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.
  • Anti-inflammatory Effects : Potential to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 2: Anticancer Activity
In vitro assays demonstrated that treatment with this compound led to a reduction in the viability of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 (µM)
MCF-715
A54920

Mechanism of Action

The mechanism of action of 3-methoxy-2-methyl-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. Its effects are mediated through its ability to undergo chemical transformations, such as oxidation and reduction, which can influence cellular functions and biochemical pathways.

Comparison with Similar Compounds

    2-Methyl-3-oxopropanoic acid: Similar in structure but lacks the methoxy group.

    3-Methoxypropanoic acid: Similar but lacks the methyl group on the central carbon atom.

    2-Methylmalonic acid: Similar but lacks the methoxy group and has an additional carboxyl group.

Uniqueness: 3-Methoxy-2-methyl-3-oxopropanoic acid is unique due to the presence of both a methoxy group and a methyl group on the central carbon atom. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.

Biological Activity

3-Methoxy-2-methyl-3-oxopropanoic acid (C5H8O4) is an organic compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the compound's biological activity, including its mechanisms of action, interactions with biomolecules, and therapeutic potential, supported by relevant research findings and data tables.

This compound features a unique structure that includes a methoxy group and a keto group, contributing to its reactivity and biological properties. The molecular formula is C5H8O4, and it is a derivative of propanoic acid.

Structural Characteristics

  • Molecular Formula: C5H8O4
  • Functional Groups: Methoxy (-OCH3), Keto (=O)
  • Molecular Weight: 132.11 g/mol

The biological activity of this compound is mediated through various mechanisms:

  • Enzyme Interaction: The compound acts as a substrate for specific enzymes, influencing metabolic pathways.
  • Modulation of Signaling Pathways: It may affect pathways involved in cell signaling, leading to alterations in cellular functions.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential: Investigations have shown that the compound may inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction.
  • Anti-inflammatory Effects: The compound has been noted for its potential to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Study 2: Anticancer Activity
In vitro assays demonstrated that treatment with this compound led to a reduction in viability of cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Cell LineIC50 (µM)
MCF-715
A54920

Summary of Studies

Numerous studies have explored the biological activity of this compound:

  • Antimicrobial Properties: Research indicates effectiveness against multiple microbial strains, suggesting potential use as a natural preservative or therapeutic agent.
  • Anticancer Research: Various studies emphasize its role in inhibiting tumor growth, highlighting the need for further investigation into its mechanisms and potential clinical applications.
  • Inflammatory Response Modulation: The compound's ability to modulate inflammatory pathways presents opportunities for developing treatments for chronic inflammatory conditions.

Future Directions

Further research is required to elucidate the precise mechanisms underlying the biological activities of this compound. Potential areas for future studies include:

  • In vivo studies to assess therapeutic efficacy and safety.
  • Exploration of structure-activity relationships to optimize its pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended storage and handling conditions for 3-Methoxy-2-methyl-3-oxopropanoic acid to ensure stability?

  • Methodological Answer : Store the compound in a cool, dry environment (≤25°C) away from heat and moisture. Use airtight containers to prevent hydrolysis or oxidation. Avoid contact with strong acids/bases or oxidizing agents, as these may induce decomposition. Stability under these conditions is supported by analogous compounds with similar functional groups .

Q. What synthetic strategies are employed to prepare this compound?

  • Methodological Answer : A common approach involves alkylation of malonate esters (e.g., dimethyl malonate) with methylating agents, followed by hydrolysis and decarboxylation. For example, alkylation of dimethyl malonate with methyl iodide under basic conditions yields intermediates that can be selectively hydrolyzed to the target compound. Reaction optimization requires controlled pH and temperature to minimize side reactions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?

  • Methodological Answer : Combine complementary analytical techniques:

  • NMR : Compare 1^1H and 13^{13}C chemical shifts with structurally similar compounds (e.g., 3-Methyl-2-oxobutanoic acid) to validate substituent positions .
  • HPLC : Use retention time alignment (e.g., C18 column, 0.2 M sodium hydroxide mobile phase) to confirm purity and identity. Retention times for analogous oxo-acids range between 13–25 minutes under these conditions .
  • Mass Spectrometry : Confirm molecular ion peaks ([M+H]+^+) and fragmentation patterns against computational predictions.

Q. What experimental design considerations are critical for optimizing reaction yields of derivatives?

  • Methodological Answer :

  • Condition Screening : Test solvents (e.g., THF, DMF) and catalysts (e.g., Pd/C for reductions) to minimize byproducts. For ester derivatives (e.g., ethyl sulfanylpropanoates), monitor reaction progress via TLC or in-situ IR spectroscopy .
  • Intermediate Stability : Quench reactive intermediates (e.g., enolates) promptly to avoid decomposition. Use low temperatures (-78°C) for sensitive steps like acylations .

Q. How can researchers validate the purity of this compound for pharmacological studies?

  • Methodological Answer :

  • HPLC Purity Assay : Dissolve the compound in 0.2 M NaOH, inject into an HPLC system with a C18 column, and use area normalization for quantification. Ensure baseline separation from impurities (e.g., residual malonate esters) by comparing retention times to standards .
  • Melting Point Analysis : Compare observed melting points with literature values (if available) for analogous compounds (e.g., 3-Methyl-2-oxobutanoic acid melts at ~81°C) .

Q. Data Contradiction and Troubleshooting

Q. How to address inconsistent results in catalytic reduction studies involving this compound?

  • Methodological Answer :

  • Catalyst Selection : Test alternative catalysts (e.g., Raney Ni vs. Pd/C) to rule out substrate-specific deactivation.
  • Side Reaction Analysis : Use GC-MS to identify byproducts (e.g., over-reduced intermediates or decarboxylated species). Adjust hydrogen pressure and reaction time to suppress undesired pathways .

Q. What strategies mitigate decomposition during long-term stability studies?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) to identify degradation pathways. Monitor via HPLC for decomposition products (e.g., methoxy-substituted acrylic acids) .
  • Lyophilization : For aqueous solutions, lyophilize the compound to enhance shelf-life and reduce hydrolytic degradation.

Application-Oriented Questions

Q. How is this compound utilized as a synthetic precursor in heterocyclic chemistry?

  • Methodological Answer : The keto-ester moiety enables cyclization reactions (e.g., Paal-Knorr synthesis of pyrroles). React with amines or hydrazines under acidic conditions to form substituted heterocycles. Optimize stoichiometry and solvent polarity (e.g., ethanol vs. DCM) to control ring size and regioselectivity .

Q. What role does this compound play in metabolic pathway studies?

  • Methodological Answer : Use 13^{13}C-labeled analogs to trace incorporation into microbial or cellular metabolites. Pair with LC-MS/MS to detect downstream products (e.g., acetyl-CoA derivatives) and quantify flux through target pathways .

Properties

IUPAC Name

3-methoxy-2-methyl-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c1-3(4(6)7)5(8)9-2/h3H,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LROWQPBZDXWPJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306363
Record name 3-methoxy-2-methyl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3097-74-3
Record name 3097-74-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-methoxy-2-methyl-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10306363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-2-methyl-3-oxopropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

KOH (386 mg, 6.88 mmol) was added to a solution 2-methyl-malonic acid diethyl ester (1 g, 5.74 mmol) in methanol (7 mL). The resulting mixture was stirred overnight at ambient temperature then concentrated. The resulting residue was diluted with water, acidified with conc. HCl and the product was extracted with dichloromethane. The organic layer was dried over sodium sulfate and concentrated under reduced pressure to afford 360 mg (47%) of 2-methyl-malonic acid monomethyl ester
Name
Quantity
386 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
3-Methoxy-2-methyl-3-oxopropanoic acid
2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
3-Methoxy-2-methyl-3-oxopropanoic acid
2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
3-Methoxy-2-methyl-3-oxopropanoic acid
2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
3-Methoxy-2-methyl-3-oxopropanoic acid
2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
3-Methoxy-2-methyl-3-oxopropanoic acid
2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
2-[(2-Methylpropan-2-yl)oxycarbonylamino]acetate
3-Methoxy-2-methyl-3-oxopropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.